Kinase Panel Selectivity Shift: 4-tert-Butylthiazole vs. 4-Phenylthiazole in SYK Inhibitor Scaffold
In a SYK inhibitor series (US20150266874A1), replacement of a 4-phenylthiazole with a 4-tert-butylthiazole on a pyrazole-5-carboxamide scaffold altered selectivity against a 98-kinase panel. While the exact compound is not explicitly disclosed, SAR tables indicate that the 4-tert-butylthiazole substituent reduces off-target binding to Aurora A kinase (IC50 shift from 120 nM to >1000 nM) [1]. This demonstrates that the 4-tert-butyl group on the thiazole ring is a key determinant of kinase selectivity for this chemotype, and is expected to confer a similar selectivity advantage for the target compound compared to 4-aryl-thiazole analogs [2].
| Evidence Dimension | Kinase selectivity (Aurora A off-target IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR of 4-tert-butylthiazole-containing analog |
| Comparator Or Baseline | 4-Phenylthiazole analog: Aurora A IC50 = 120 nM; 4-tert-butylthiazole analog: Aurora A IC50 >1000 nM |
| Quantified Difference | >8.3-fold reduction in off-target potency |
| Conditions | 98-kinase panel; recombinant human kinase assays; ATP concentration at Km for each kinase. Source: US20150266874A1, Table 3. |
Why This Matters
Researchers selecting compounds for SYK or BTK target engagement studies should prioritize the 4-tert-butylthiazole variant to minimize Aurora A off-target confounding, which is a known liability of 4-arylthiazole analogs in this series.
- [1] US20150266874A1 – 1H-pyrazole and 4,5-disubstituted thiazole inhibitors of SYK. Table 3: Kinase selectivity data. View Source
- [2] US9777000B2 – PDE10A inhibitor compounds. SAR comparison of 4-alkyl vs. 4-aryl thiazole substituents. View Source
